molecular formula C12H23NO3 B1481327 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid CAS No. 2097951-36-3

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid

Cat. No. B1481327
CAS RN: 2097951-36-3
M. Wt: 229.32 g/mol
InChI Key: OIQPTNVNQMQFSJ-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid, also known as 2-EMPA, is a versatile compound with many potential applications in scientific research. It is a key component of a variety of synthetic pathways, and has been used as a building block in the synthesis of various compounds. Additionally, 2-EMPA is a useful tool in the study of biochemical and physiological processes, as it has been shown to interact with various proteins and enzymes.

Scientific Research Applications

Synthesis and Chemical Interactions

  • The carboxylic acid group of naproxen was modified to form propanamides, showing potential as non-ulcerogenic anti-inflammatory and analgesic agents, indicating a method to modify related compounds for specific therapeutic purposes (Berk et al., 2009).
  • The interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives was studied, leading to various linked products and suggesting a pathway for creating complex derivatives from simple ethoxymethylene compounds (Dmitry et al., 2015).
  • A focused library of piperazinamides was synthesized, joining chemical fragments of well-known antiepileptic drugs. This study indicated the potential of using similar structural modifications for designing new therapeutic agents (Kamiński et al., 2016).
  • Novel amino acids conjugates with nifedipine were synthesized, showing significant antioxidant, anti-inflammatory, and antiulcer activity. This research suggests avenues for creating new compounds with improved therapeutic profiles (Subudhi & Sahoo, 2011).

Biological and Medicinal Research Applications

  • A series of 2-amino-3-(purin-9-yl)propanoic acids were synthesized and tested for immunostimulatory and immunomodulatory potency, indicating the therapeutic potential of similarly structured compounds (Doláková et al., 2005).
  • Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, showing potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Structural and Synthetic Studies

  • Synthesis of dimethyl 2-(methoxymethylene) pentanedioates led to the creation of novel pyrimidine derivatives, showcasing the potential of certain chemical reactions to yield biologically active compounds (Berzosa et al., 2011).

properties

IUPAC Name

2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-16-7-10-6-13(8-12(10,3)4)9(2)11(14)15/h9-10H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQPTNVNQMQFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Reactant of Route 3
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Reactant of Route 5
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Reactant of Route 6
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid

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